molecular formula C22H23Cl2N3O3S2 B2377993 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1189681-01-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride

Cat. No. B2377993
CAS RN: 1189681-01-3
M. Wt: 512.46
InChI Key: AEHJRRHHQKDAFJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzyl, tetrahydrothiazolo[5,4-c]pyridine, and chlorophenylsulfonyl propanamide. These groups are common in medicinal chemistry and have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzyl group, a tetrahydrothiazolo[5,4-c]pyridine ring, and a chlorophenylsulfonyl propanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of benzyl compounds, thiazolopyridines, and sulfonyl propanamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzyl and sulfonyl groups could impact its solubility and stability .

Scientific Research Applications

Factor Xa Inhibitory Activity

The compound's derivatives, specifically in the context of factor Xa inhibitors, have been studied for their in vitro inhibitory activities against factor Xa and coagulation. Certain derivatives, identified as possessing a carbamoyl or N-methylcarbamoyl moiety, demonstrated potent inhibitory activities when administered orally in rat models. This suggests their potential as orally active anticoagulants (Haginoya et al., 2004).

Antinociceptive Activity

Derivatives of this compound have been synthesized and tested for antinociceptive activity using various methods such as the tail clip, tail flick, hot plate, and writhing tests. The results showed varying levels of antinociceptive activity, with certain compounds demonstrating significant effectiveness, surpassing standard drugs like dipyrone and aspirin in tests (Önkol et al., 2004).

Antimicrobial Activity

Novel derivatives of this compound have been synthesized and characterized, showing promising in vitro antibacterial and antifungal properties. The research indicates the potential of these compounds in the development of new antimicrobial agents (Elgemeie et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many benzyl and sulfonyl derivatives have biological activity, but without specific studies, it’s hard to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2.ClH/c23-17-6-8-18(9-7-17)31(28,29)13-11-21(27)25-22-24-19-10-12-26(15-20(19)30-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJRRHHQKDAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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